2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine
CAS No.: 1311254-54-2
Cat. No.: VC2568118
Molecular Formula: C10H14N4
Molecular Weight: 190.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311254-54-2 |
|---|---|
| Molecular Formula | C10H14N4 |
| Molecular Weight | 190.25 g/mol |
| IUPAC Name | 2,3,6,7-tetramethylpyrazolo[1,5-a]pyrimidin-5-amine |
| Standard InChI | InChI=1S/C10H14N4/c1-5-7(3)13-14-8(4)6(2)9(11)12-10(5)14/h1-4H3,(H2,11,12) |
| Standard InChI Key | XNDWJFGIIHLWKL-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C(=C(C(=N2)C)C)N=C1N)C |
| Canonical SMILES | CC1=C(N2C(=C(C(=N2)C)C)N=C1N)C |
Introduction
Chemical Structure and Properties
Molecular Structure
2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine features a fused bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring, creating the pyrazolo[1,5-a]pyrimidine core scaffold. This compound is characterized by four methyl substituents at positions 2, 3, 6, and 7, along with an amino group at position 5. The presence of multiple methyl groups contributes to its lipophilicity, while the amino group at position 5 provides a site for hydrogen bonding and potential derivatization. The nitrogen atoms in the heterocyclic core contribute to the compound's ability to engage in various molecular interactions, particularly as a hydrogen bond acceptor.
Physical and Chemical Properties
Based on the properties of structurally related pyrazolo[1,5-a]pyrimidine compounds, 2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine likely exhibits the following characteristics:
| Property | Expected Value/Characteristic |
|---|---|
| Physical appearance | Crystalline solid |
| Solubility | Moderately soluble in organic solvents (DMSO, chloroform); limited water solubility |
| Stability | Stable under standard conditions; sensitive to strong oxidizing agents |
| pKa | Weakly basic due to the amino group at position 5 |
| Hydrogen bonding | Donor (amino group) and acceptor (ring nitrogens) capabilities |
| UV absorption | Characteristic absorption pattern due to the aromatic heterocyclic system |
Similar pyrazolo[1,5-a]pyrimidine derivatives have demonstrated various hazards, including skin irritation, eye irritation, and potential respiratory tract irritation, suggesting careful handling is warranted for this compound as well .
Synthetic Approaches
General Synthetic Strategies
The synthesis of 2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine likely follows pathways similar to those employed for related pyrazolo[1,5-a]pyrimidine derivatives. Based on established methodologies, several synthetic routes can be proposed:
Cyclocondensation Approach
A common approach to synthesizing pyrazolo[1,5-a]pyrimidine derivatives involves the cyclocondensation of aminopyrazoles with appropriate carbonyl compounds. For tetramethyl derivatives, this would involve:
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Synthesis of a suitably substituted 3,5-dimethylpyrazole with an amino group
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Condensation with a 1,3-dicarbonyl compound containing methyl groups
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Cyclization to form the pyrimidine ring
This approach is analogous to methods used for similar derivatives, such as the reaction of 5-amino-3-methylpyrazole with diethyl malonate to form dihydroxy-heterocycles that can be further modified .
Multi-step Synthesis Pathway
Based on documented syntheses of related compounds, a multi-step approach might involve:
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Formation of the pyrazole ring with appropriate methyl substitution
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Construction of the pyrimidine ring through sequential addition and cyclization
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Introduction of the amino group at position 5 through nucleophilic substitution reactions
For instance, chlorinated intermediates are often used as reactive precursors in the synthesis of aminopyrazolo[1,5-a]pyrimidines, allowing for selective functionalization at specific positions .
Reaction Conditions and Yields
The synthesis of tetramethylpyrazolo[1,5-a]pyrimidine derivatives typically employs various reaction conditions, as summarized in the table below:
| Reaction Step | Typical Conditions | Expected Yield Range |
|---|---|---|
| Pyrazole formation | Basic conditions, room temperature to reflux | 75-90% |
| Pyrimidine ring formation | Base-catalyzed condensation (e.g., sodium ethanolate) | 60-90% |
| Chlorination | POCl₃, reflux | 60-75% |
| Amination at position 5 | Nucleophilic substitution, basic conditions | 80-95% |
The selective functionalization of different positions on the pyrazolo[1,5-a]pyrimidine scaffold often requires careful control of reaction conditions, with position-specific reactivity playing a crucial role in achieving the desired substitution pattern .
Biological Activities and Applications
Enzyme Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant inhibitory activity against various enzymes:
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Casein Kinase 2 (CK2) Inhibition: Certain pyrazolo[1,5-a]pyrimidines with amino substitutions have shown nanomolar inhibitory activity against CK2, an enzyme involved in numerous cellular processes including cancer progression .
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Neutral Sphingomyelinase 2 (nSMase2) Inhibition: Compounds containing the pyrazolo[1,5-a]pyrimidin-3-amine ring system have exhibited potent inhibition of nSMase2, with several compounds showing superior potency compared to established inhibitors .
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Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition: Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated selective inhibition of PI3Kδ, suggesting potential applications in inflammatory disorders and cancer treatment .
Structure-Activity Relationships
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is strongly influenced by their substitution pattern:
| Position | Impact of Substitution on Activity |
|---|---|
| 2,3 positions | Methyl groups at these positions often enhance lipophilicity and binding affinity |
| 5 position | Amino substitution provides hydrogen bonding capabilities critical for enzyme pocket interactions |
| 6,7 positions | Methyl substitution can influence the compound's conformation and interaction with target proteins |
Research on related compounds indicates that modifications of amine substituents and the pattern of alkyl groups play crucial roles in determining both the activity and selectivity profiles of these inhibitors .
Structure-Based Drug Design Considerations
Pharmacophore Features
The 2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine scaffold possesses several key pharmacophore features that contribute to its potential as a drug candidate:
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The pyrazolo[1,5-a]pyrimidine core provides a rigid, planar scaffold that can interact with binding pockets through π-stacking and hydrophobic interactions.
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The amino group at position 5 serves as both a hydrogen bond donor and a potential site for further derivatization to optimize target binding.
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The four methyl groups contribute to the molecule's lipophilicity and may enhance membrane permeability, a critical factor in drug development.
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The nitrogen atoms in the heterocyclic system can participate in hydrogen bonding as acceptors, facilitating specific interactions with target proteins.
Molecular Modeling Implications
Based on docking studies of similar compounds, the tetramethyl substitution pattern likely influences:
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The compound's spatial orientation within binding pockets
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Hydrophobic interactions with lipophilic regions of target proteins
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The electronic distribution across the heterocyclic system, affecting hydrogen bonding capabilities
Computational studies of related compounds have guided the rational design of pyrazolo[1,5-a]pyrimidine derivatives with enhanced potency and selectivity toward specific targets .
Current Research Status and Future Directions
Current Knowledge Gaps
Despite the potential significance of 2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine, several important knowledge gaps exist:
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Comprehensive physicochemical characterization specific to this compound
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Optimized synthetic routes with detailed yield and purity data
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Target-specific biological activity profiles
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In vitro and in vivo toxicity assessments
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Structure-activity relationship studies comparing this specific tetramethyl derivative with other substitution patterns
Future Research Opportunities
Promising research directions for 2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine include:
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Development of efficient, scalable synthetic methodologies specifically tailored for tetramethyl derivatives
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Comprehensive screening against a panel of kinases and other enzymes to identify potential therapeutic targets
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Investigation of the impact of the tetramethyl substitution pattern on ADME properties
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Exploration of position-specific modifications to generate a library of derivatives with potentially enhanced biological activities
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Application of modern computational approaches to predict interactions with biological targets
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